2-(5-bromo-2-furyl)-1-methyl-1H-benzimidazole
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Overview
Description
Synthesis Analysis
The synthesis of related benzimidazole derivatives often involves the Weidenhagen reaction followed by N-methylation processes. Such procedures have been utilized to create compounds like 2-(2-furyl)-1,7-dimethyl-1H,7H-benzo[1,2-d: 3,4-d′]diimidazole and 1-methyl-2-(5-methyl-2-furyl)-1H-benzimidazoles, indicating a methodology that could be applicable for the synthesis of 2-(5-bromo-2-furyl)-1-methyl-1H-benzimidazole (El’chaninov et al., 2015).
Molecular Structure Analysis
Structural analysis of benzimidazole derivatives reveals the presence of electrophilic substitution reactions that involve both the furan ring and the central benzene fragment, which suggests complex reactivity patterns. For instance, 2-(3′-furyl)-1-methyl-1H-benzimidazole undergoes various electrophilic substitution reactions, indicating the reactivity of the furan ring at specific positions which could be similar for the 5-bromo-2-furyl analog (Achkasova et al., 2005).
Scientific Research Applications
Synthesis and Reactivity
Research in the field of organic chemistry has explored the synthesis and electrophilic substitution reactions of benzimidazole derivatives. For instance, El’chaninov et al. (2015) synthesized 2-(2-furyl)-1,7-dimethyl-1H,7H-benzo[1,2-d: 3,4-d′]diimidazole through the Weidenhagen reaction followed by N-methylation, focusing on reactions involving the furan ring and central benzene fragment (El’chaninov, Aleksandrov, & El’chaninov, 2015). This research underlines the chemical versatility and potential for further functionalization of benzimidazole compounds.
Pharmacological Potential
Several studies have highlighted the antimicrobial and antifungal activities of benzimidazole derivatives. Güven et al. (2007) synthesized novel furyl and benzimidazole substituted benzyl ethers and evaluated their antibacterial and antifungal activities, finding compounds with potent activity against various strains (Güven, Erdogan, Göker, & Yıldız, 2007). Another study by Pedini et al. (1990) synthesized 2-(5'-nitro-2'-furyl or 2'-thienyl) benzimidazoles with different substituents in the 5 position, demonstrating antibacterial and antimycotic activity in vitro (Pedini, Meo, Ricci, Bastianini, & Jacquignon, 1990).
Anti-Angiogenic Properties
Temirak et al. (2014) explored the anti-angiogenic potentials of 2-(5-methyl-2-furyl)-1H-benzimidazole derivatives, finding some compounds showing significant cytotoxic activity against the human breast cancer cell line MCF-7 and notable in vitro inhibition against vascular endothelial growth factor (VEGF) (Temirak, Shaker, Ragab, Ali, Soliman, Mortier, Wolber, Ali, & Diwani, 2014). This research suggests the potential of benzimidazole derivatives in cancer treatment through the inhibition of angiogenesis.
Supramolecular Chemistry Applications
The construction of supramolecular architectures using benzimidazole derivatives has been reported, where Sun et al. (2002) created helical supramolecular structures stabilized by π-π interactions between benzimidazole rings (Sun, Shao, Chen, Hu, Sheldon, Wang, Leng, & Jin, 2002). These findings open avenues for the development of novel materials with specific physical or chemical properties.
Safety and Hazards
properties
IUPAC Name |
2-(5-bromofuran-2-yl)-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c1-15-9-5-3-2-4-8(9)14-12(15)10-6-7-11(13)16-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANYWSTWMGECJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349829 |
Source
|
Record name | 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33598-53-7 |
Source
|
Record name | 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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